molecular formula C8H8N2O4 B585657 4-(Methylamino)-3-nitrobenzoic-d3 Acid CAS No. 1346601-36-2

4-(Methylamino)-3-nitrobenzoic-d3 Acid

Cat. No. B585657
CAS RN: 1346601-36-2
M. Wt: 199.18
InChI Key: KSMLIIWEQBYUKA-FIBGUPNXSA-N
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Description

4-(Methylamino)-3-nitrobenzoic-d3 Acid is an important intermediate for the production of pharmaceutical products, dyes, flavors, and preservatives . It is also used in the synthesis of other fine chemicals .


Synthesis Analysis

A new heterocyclic compound was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and was successfully obtained via a multiple synthesis route . The 3-amino-4-(methylamino)benzoic acid (MeDbz) linker has been applied for the efficient synthesis of various cyclic peptides .


Molecular Structure Analysis

The molecular formula of 4-(Methylamino)-3-nitrobenzoic-d3 Acid is C8H8N2O4, with an average mass of 196.160 Da and a monoisotopic mass of 196.048401 Da . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

4-(Methylamino)-3-nitrobenzoic-d3 Acid is a derivative of pyridine and is more basic than pyridine due to the resonance stabilization from the NMe2 substituent . It is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methylamino)-3-nitrobenzoic-d3 Acid include a molecular formula of C8H8N2O4, an average mass of 196.160 Da, and a monoisotopic mass of 196.048401 Da .

Safety And Hazards

This compound is classified as having acute toxicity when ingested and may cause an allergic skin reaction . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .

properties

CAS RN

1346601-36-2

Product Name

4-(Methylamino)-3-nitrobenzoic-d3 Acid

Molecular Formula

C8H8N2O4

Molecular Weight

199.18

IUPAC Name

3-nitro-4-(trideuteriomethylamino)benzoic acid

InChI

InChI=1S/C8H8N2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12)/i1D3

InChI Key

KSMLIIWEQBYUKA-FIBGUPNXSA-N

SMILES

CNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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